2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl diacetate
Overview
Description
2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl diacetate is a synthetic compound that serves as an intermediate in the production of antiviral drugs, particularly ganciclovir. Ganciclovir is known for its efficacy against viruses of the herpes family, including cytomegalovirus (CMV). The compound’s structure includes a guanine base linked to a 1,3-diacetoxy-2-propoxymethyl group, which enhances its antiviral properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl diacetate typically involves the alkylation of guanine derivatives. One common method includes the direct alkylation of appropriately substituted 2-aminopurines, such as guanine derivatives. This process often results in a mixture of N-9 and N-7 alkylated isomers .
Industrial Production Methods
Industrial production methods focus on optimizing the yield and purity of the desired N-9 alkylated isomer. This is achieved through the use of specific solvents and reaction conditions that favor the formation of the N-9 isomer over the N-7 isomer. For example, the addition of acetic acid to the alkylation mixture can help control the reaction and improve the selectivity for the N-9 isomer .
Chemical Reactions Analysis
Types of Reactions
2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl diacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to remove the acetoxy groups, yielding 9-(1,3-dihydroxy-2-propoxymethyl)guanine.
Oxidation and Reduction: These reactions are less common but can be used to modify the compound’s structure for specific applications.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or basic conditions to cleave the acetoxy groups.
Oxidation and Reduction: Specific reagents and conditions depend on the desired modifications but may include common oxidizing or reducing agents.
Major Products
The primary product of hydrolysis is 9-(1,3-dihydroxy-2-propoxymethyl)guanine, which is a key intermediate in the synthesis of ganciclovir .
Scientific Research Applications
2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl diacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of antiviral compounds.
Biology: Studied for its effects on viral DNA synthesis and its potential as an antiviral agent.
Medicine: Integral in the production of ganciclovir, which is used to treat CMV infections in immunocompromised patients.
Industry: Employed in the large-scale production of antiviral drugs
Mechanism of Action
The compound exerts its effects primarily through its conversion to ganciclovir. Ganciclovir inhibits viral DNA synthesis by incorporating into the viral DNA and causing chain termination. This inhibition is facilitated by the phosphorylation of ganciclovir to its triphosphate form, which competes with deoxyguanosine triphosphate for incorporation into viral DNA .
Comparison with Similar Compounds
Similar Compounds
Acyclovir: Another antiviral compound used to treat herpes simplex virus infections.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
Famciclovir: A prodrug of penciclovir, used to treat herpes zoster and herpes simplex virus infections.
Uniqueness
2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl diacetate is unique due to its specific structure, which allows for the efficient synthesis of ganciclovir. Its acetoxy groups enhance its solubility and reactivity, making it a valuable intermediate in antiviral drug production .
Properties
Molecular Formula |
C13H17N5O6 |
---|---|
Molecular Weight |
339.30 g/mol |
IUPAC Name |
[3-acetyloxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] acetate |
InChI |
InChI=1S/C13H17N5O6/c1-7(19)22-3-9(4-23-8(2)20)24-6-18-5-15-10-11(18)16-13(14)17-12(10)21/h5,9H,3-4,6H2,1-2H3,(H3,14,16,17,21) |
InChI Key |
NSZKHEYZLNPIEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(COC(=O)C)OCN1C=NC2=C1N=C(NC2=O)N |
Origin of Product |
United States |
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